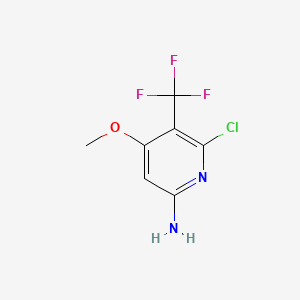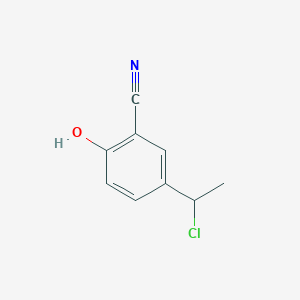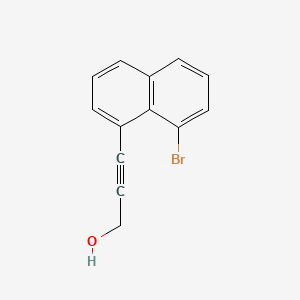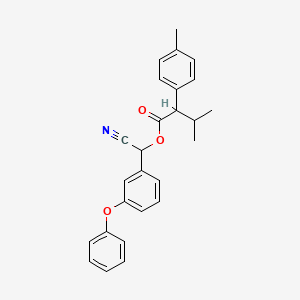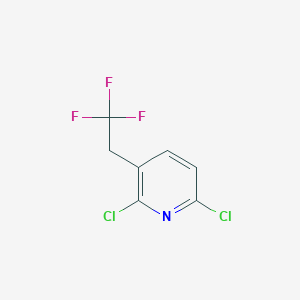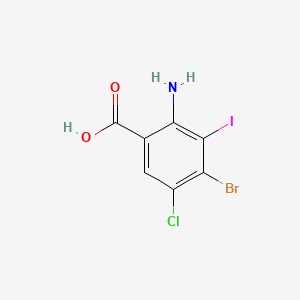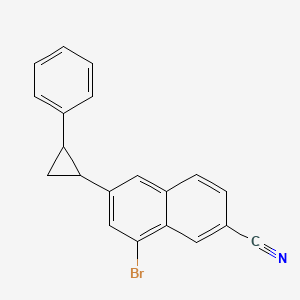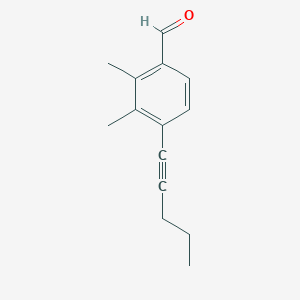
2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde is an organic compound characterized by a benzene ring substituted with a pent-1-ynyl group at the 4-position and two methyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde typically involves the alkylation of a benzaldehyde derivative. One common method is the Sonogashira coupling reaction, where a terminal alkyne (such as pent-1-yne) is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2,3-Dimethyl-4-pent-1-ynyl-benzoic acid.
Reduction: 2,3-Dimethyl-4-pent-1-ynyl-benzyl alcohol.
Substitution: 2,3-Dimethyl-4-pent-1-ynyl-nitrobenzaldehyde (in the case of nitration).
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde largely depends on the type of reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylbenzaldehyde: Lacks the pent-1-ynyl group, making it less versatile in certain synthetic applications.
4-Pent-1-ynyl-benzaldehyde: Lacks the methyl groups, which can affect its reactivity and physical properties.
2,3-Dimethyl-4-ethynyl-benzaldehyde: Similar structure but with an ethynyl group instead of a pent-1-ynyl group, leading to different reactivity.
Uniqueness
2,3-Dimethyl-4-pent-1-ynyl-benzaldehyde is unique due to the presence of both the pent-1-ynyl group and the two methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
820237-17-0 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-4-pent-1-ynylbenzaldehyde |
InChI |
InChI=1S/C14H16O/c1-4-5-6-7-13-8-9-14(10-15)12(3)11(13)2/h8-10H,4-5H2,1-3H3 |
Clave InChI |
HFHCVXHJXIIWQR-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC1=C(C(=C(C=C1)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


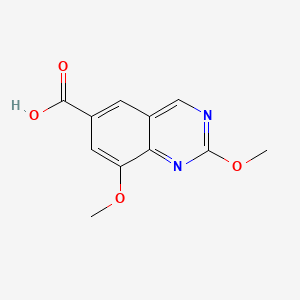
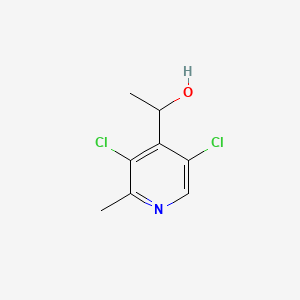
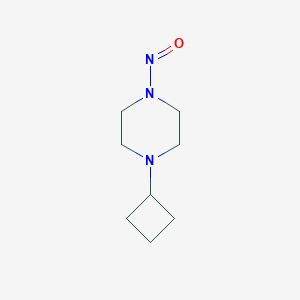
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
